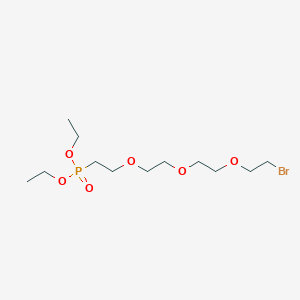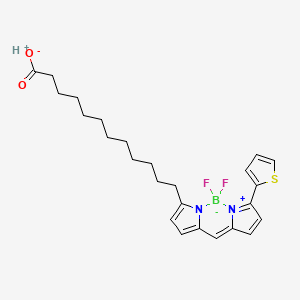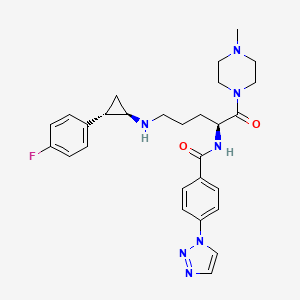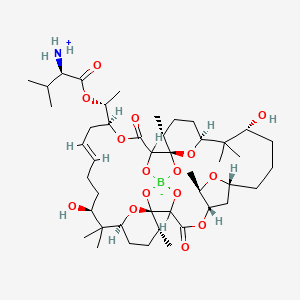
Bromo-PEG3-phosphonic acid diethyl ester
Übersicht
Beschreibung
“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . It has a molecular weight of 377.2 g/mol, and its molecular formula is C12H26BrO6P . This compound is used in the synthesis of PROTAC molecules .
Molecular Structure Analysis
The molecular structure of “Bromo-PEG3-phosphonic acid diethyl ester” consists of a bromine atom, a hydrophilic PEG chain, and a phosphonic acid diethyl ester group . The InChI string representation of its structure isInChI=1S/C12H26BrO6P/c1-3-18-20 (14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 . Chemical Reactions Analysis
The bromine atom in “Bromo-PEG3-phosphonic acid diethyl ester” makes it a good leaving group, enabling it to participate in substitution reactions . This property is particularly useful in the synthesis of PROTAC molecules .Physical And Chemical Properties Analysis
“Bromo-PEG3-phosphonic acid diethyl ester” has a molecular weight of 377.21 g/mol . It has a topological polar surface area of 63.2 Ų, and it contains 20 heavy atoms . Its exact mass and monoisotopic mass are both 376.06504 g/mol .Wissenschaftliche Forschungsanwendungen
“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . The size and electronegative properties of bromine make it a good leaving group and able to participate in substitution reactions . The hydrophilic PEG linker increases the compound’s solubility in aqueous media .
This compound is used in the synthesis of PROTACs , which are molecules that target proteins for degradation. PROTACs are used in various fields of research, including drug discovery and development .
It’s also mentioned that this compound is used for drug delivery . The hydrophilic PEG chain can help improve the solubility and bioavailability of drugs .
“Bromo-PEG3-phosphonic acid diethyl ester” is a versatile compound with several potential applications. Here are some additional applications based on the available data :
-
Drug Delivery Systems : The hydrophilic PEG chain of this compound can improve the solubility and bioavailability of drugs, making it useful in drug delivery systems . The specific methods of application and outcomes would depend on the particular drug and delivery system being used .
-
Synthesis of PROTACs : This compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that target proteins for degradation and are used in various fields of research, including drug discovery and development . The specific methods of application and outcomes would depend on the particular PROTAC and target protein .
“Bromo-PEG3-phosphonic acid diethyl ester” is a versatile compound with several potential applications. Here are some additional applications based on the available data :
-
Drug Delivery Systems : The hydrophilic PEG chain of this compound can improve the solubility and bioavailability of drugs, making it useful in drug delivery systems . The specific methods of application and outcomes would depend on the particular drug and delivery system being used .
-
Synthesis of PROTACs : This compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that target proteins for degradation and are used in various fields of research, including drug discovery and development . The specific methods of application and outcomes would depend on the particular PROTAC and target protein .
Eigenschaften
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGPIACFQMAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)